L-mannitol derivative
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Overview
Description
L-Mannitol is a naturally occurring six-carbon sugar alcohol found in various fruits and vegetables. It is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . Derivatives of L-Mannitol are compounds that have been chemically modified to enhance or alter their properties for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Mannitol derivatives can be synthesized through various chemical reactions, including reduction, oxidation, and substitution reactions. For example, the preparation of dibromomannitol involves the substitution reaction of L-Mannitol with bromine water .
Industrial Production Methods: Industrial production of L-Mannitol typically involves the high-pressure hydrogenation of fructose/glucose mixtures in aqueous solution at high temperatures (120–160°C) using Raney nickel as a catalyst and hydrogen gas . This method is efficient and widely used in the industry.
Chemical Reactions Analysis
Types of Reactions: L-Mannitol derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine water or sulfuric acid.
Major Products: The major products formed from these reactions include various L-Mannitol derivatives with altered functional groups, such as dibromomannitol, which has clinical benefits in treating chronic myelogenous leukemia .
Scientific Research Applications
L-Mannitol derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other compounds.
Biology: Studied for their effects on cellular processes and metabolic pathways.
Industry: Used as excipients in pharmaceutical formulations and as sweeteners in the food industry.
Properties
Molecular Formula |
C34H44Br2N4O8 |
---|---|
Molecular Weight |
796.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5-bis[(E)-3-bromoprop-2-enoxy]-1-N',6-N'-bis(4-tert-butylbenzoyl)-3,4-dihydroxyhexanedihydrazide |
InChI |
InChI=1S/C34H44Br2N4O8/c1-33(2,3)23-13-9-21(10-14-23)29(43)37-39-31(45)27(47-19-7-17-35)25(41)26(42)28(48-20-8-18-36)32(46)40-38-30(44)22-11-15-24(16-12-22)34(4,5)6/h7-18,25-28,41-42H,19-20H2,1-6H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)/b17-7+,18-8+/t25-,26-,27-,28-/m1/s1 |
InChI Key |
GBIFQWZWWHMHND-MNSGAQFXSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C(=O)NNC(=O)[C@H](OC/C=C/Br)[C@H](O)[C@@H](O)[C@@H](OC/C=C/Br)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(C(C(C(C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC=CBr)O)O)OCC=CBr |
Origin of Product |
United States |
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